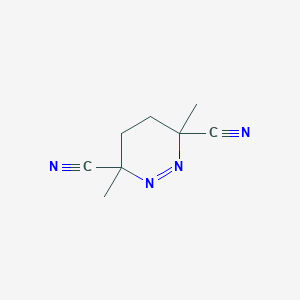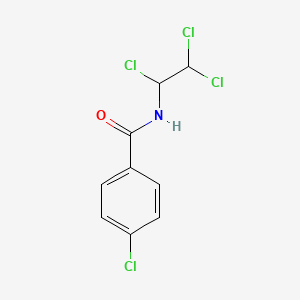
5-Hexynoic acid, 4-amino-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexynoic acid, 4-amino-, ®- is a chiral amino acid derivative with the molecular formula C6H9NO2 This compound is known for its unique structure, which includes an amino group and a carboxylic acid group attached to a hexynoic acid backbone The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynoic acid, 4-amino-, ®- can be achieved through several methods. One common approach involves the carboxyl activation reaction of chiral alpha-(Boc-amino)-4-pentynoic acid with chloroformate, followed by a substitution reaction . Another method involves the preparation of 4-amino-5-hexenoic acid from succinimide, which is then converted to 5-Hexynoic acid, 4-amino-, ®- through further chemical transformations .
Industrial Production Methods
Industrial production of 5-Hexynoic acid, 4-amino-, ®- typically involves large-scale synthesis using economically viable and efficient processes. The preparation process is designed to be competitive from an economic standpoint and is adapted for industrial-scale production . This ensures that the compound can be produced in sufficient quantities to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hexynoic acid, 4-amino-, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hexynoic acid, 4-amino-, ®- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .
Major Products
The major products formed from the reactions of 5-Hexynoic acid, 4-amino-, ®- include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
5-Hexynoic acid, 4-amino-, ®- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 5-Hexynoic acid, 4-amino-, ®- is used to study enzyme inhibition and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 5-Hexynoic acid, 4-amino-, ®- involves its interaction with specific molecular targets. The compound acts as a suicide inactivator of the mammalian pyridoxal phosphate-dependent 4-aminobutyric acid:2-oxoglutaric acid aminotransferase . This enzyme is responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, 5-Hexynoic acid, 4-amino-, ®- can modulate GABA levels and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to 5-Hexynoic acid, 4-amino-, ®-, including:
2R-amino-4S-hydroxy-5-hexynoic acid: This compound has a hydroxyl group in addition to the amino and carboxylic acid groups.
2R-amino-5-hexynoic acid: This compound lacks the hydroxyl group but shares the hexynoic acid backbone.
2S-amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound contains a chlorine atom and a hydroxyl group.
Uniqueness
The uniqueness of 5-Hexynoic acid, 4-amino-, ®- lies in its specific ®-configuration and its ability to act as a suicide inactivator of a key enzyme. This makes it distinct from other similar compounds and highlights its potential for various applications in scientific research and industry.
Properties
CAS No. |
60625-84-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4R)-4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
BJNIHWSOVCDBHS-YFKPBYRVSA-N |
Isomeric SMILES |
C#C[C@@H](CCC(=O)O)N |
Canonical SMILES |
C#CC(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



